molecular formula C24H32N4O4 B15251146 1,4,5,8-Tetraamino-2,7-bis(pentyloxy)anthracene-9,10-dione CAS No. 88601-65-4

1,4,5,8-Tetraamino-2,7-bis(pentyloxy)anthracene-9,10-dione

Cat. No.: B15251146
CAS No.: 88601-65-4
M. Wt: 440.5 g/mol
InChI Key: GYCYYRVKTMGIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,5,8-Tetraamino-2,7-bis(pentyloxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H24N4O4 This compound is characterized by its anthracene core, which is substituted with amino groups and pentyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2,7-bis(pentyloxy)anthracene-9,10-dione typically involves the following steps:

    Starting Material: The synthesis begins with anthracene-9,10-dione as the starting material.

    Amination: The anthracene-9,10-dione undergoes amination at the 1,4,5,8 positions using suitable amine reagents under controlled conditions.

    Etherification: The pentyloxy groups are introduced at the 2,7 positions through etherification reactions using appropriate alkyl halides and base catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-bis(pentyloxy)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The amino and pentyloxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4,5,8-Tetraamino-2,7-bis(pentyloxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of dyes, pigments, and advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(pentyloxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione: Similar structure with p-tolyloxy groups instead of pentyloxy groups.

    1,4,5,8-Tetraamino-2,7-bis(methoxy)anthracene-9,10-dione: Contains methoxy groups instead of pentyloxy groups.

    1,4,5,8-Tetraamino-2,7-bis(ethoxy)anthracene-9,10-dione: Features ethoxy groups in place of pentyloxy groups.

Uniqueness

1,4,5,8-Tetraamino-2,7-bis(pentyloxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties

Properties

CAS No.

88601-65-4

Molecular Formula

C24H32N4O4

Molecular Weight

440.5 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,7-dipentoxyanthracene-9,10-dione

InChI

InChI=1S/C24H32N4O4/c1-3-5-7-9-31-15-11-13(25)17-19(21(15)27)24(30)20-18(23(17)29)14(26)12-16(22(20)28)32-10-8-6-4-2/h11-12H,3-10,25-28H2,1-2H3

InChI Key

GYCYYRVKTMGIQH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCCCC)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.